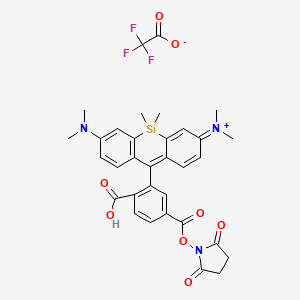

SiR dye 3

Description

Historical Development and Emergence of SiR Dyes in Fluorescent Probe Chemistry

The historical development of SiR dyes is rooted in the need for improved fluorescent probes for live-cell imaging and super-resolution microscopy. Traditional rhodamine dyes, while widely used, often suffer from limitations such as limited cell permeability and suboptimal performance in the far-red spectrum. Silicon-containing xanthenes, including silicon rhodamines (SiR), were developed as analogues to traditional rhodamines with the aim of achieving bathochromic shifts in absorption and emission wavelengths acs.org. Since their first description in 2008, silicon rhodamines have garnered considerable attention, with numerous publications detailing their synthesis and application researchgate.net. This class of dyes represents a new generation of far-red fluorescent probes designed specifically for live-cell imaging wiley.com.

Conceptual Framework of Fluorogenic Probes in Live-Cell Microscopy

A key feature of many SiR dyes is their fluorogenicity. Fluorogenic probes exhibit low fluorescence in solution but become highly fluorescent upon binding to their specific target molecule within the cellular environment nih.gov. This "turn-on" mechanism is highly advantageous for live-cell imaging as it significantly reduces background fluorescence from unbound probe, leading to improved signal-to-background ratios and enabling wash-free labeling protocols nih.govacs.org. The fluorogenic character of SiR derivatives is often attributed to the equilibrium between a non-fluorescent, spirocyclic form and a fluorescent, open zwitterionic form nih.govbiorxiv.orgresearchgate.net. In polar environments, such as when bound to a target in a cell, the equilibrium shifts towards the fluorescent open form. This property is central to the successful application of SiR-based probes for imaging various cellular structures researchgate.net.

Significance of Far-Red Emission and Photostability in Biological Imaging Advancements

The far-red emission profile of SiR dyes is of significant importance for biological imaging. Excitation and emission in the far-red to near-infrared (NIR) spectral range (typically above 650 nm) minimizes phototoxicity to live cells and reduces interference from autofluorescence emitted by cellular components, which is typically higher at shorter wavelengths cytoskeleton.comcytoskeleton.comcytoskeleton.com. This allows for longer observation times and imaging of more sensitive biological processes. Furthermore, far-red light penetrates deeper into biological tissues with less scattering compared to visible light, making SiR dyes suitable for imaging in thicker samples mpg.de.

SiR dyes are also noted for their high photostability cytoskeleton.commpg.de. This is particularly critical for advanced microscopy techniques, such as super-resolution microscopy, which often require high excitation light intensities that can lead to rapid photobleaching of less stable fluorophores wiley.comescholarship.org. The photostability of SiR derivatives contributes to their suitability for long-term imaging experiments and techniques that involve repeated excitation cycles wiley.comescholarship.org.

Overview of SiR Dye Compatibility with Contemporary Microscopy Platforms

SiR dyes and their conjugates are compatible with a wide range of contemporary microscopy platforms, from conventional widefield and confocal microscopy to advanced super-resolution techniques cytoskeleton.comcytoskeleton.comcytoskeleton.com. Their excitation and emission spectra are typically compatible with standard Cy5 filter sets, making them readily usable on most fluorescence microscopes cytoskeleton.comcytoskeleton.comcytoskeleton.com.

The photophysical properties of SiR dyes, including their brightness and photostability, make them particularly well-suited for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM) wiley.comcytoskeleton.comcytoskeleton.comspirochrome.com. SiR-based probes have been successfully applied in STED microscopy to achieve high-resolution imaging of various cellular structures, including the cytoskeleton and organelles, in living cells wiley.comresearchgate.net. Their fluorogenic nature also makes them valuable for techniques like Single-Molecule Localization Microscopy (SMLM) or Super-resolution Optical Fluctuation Imaging (SOFI) by enabling blinking behavior nih.gov.

Specific SiR conjugates have been developed to target different cellular components, expanding the applicability of the SiR core structure. Examples include SiR-actin and SiR-tubulin for cytoskeletal imaging, SiR-DNA for nuclear staining, and SiR-lysosome for visualizing lysosomes cytoskeleton.comcytoskeleton.comspirochrome.com. The ability to conjugate the SiR fluorophore to specific targeting molecules allows for selective labeling of various cellular targets without the need for genetic manipulation wiley.comcytoskeleton.comcytoskeleton.com.

Detailed Research Findings and Data

Research on SiR dyes has provided detailed insights into their properties and applications. Studies have characterized the photophysical properties of various SiR derivatives, including their absorption and emission maxima, extinction coefficients, and quantum yields d-nb.infobeilstein-journals.org. For instance, a dihalogenated pyridinyl silicon rhodamine (referred to as dye 15) was reported to have an absorption peak at 665 nm and an emission peak at 681 nm beilstein-journals.org. SiR-DNA is reported with an absorption maximum at 652 nm and emission at 674 nm cytoskeleton.comspirochrome.com. SiR-lysosome has similar optical properties with λabs 652 nm and λex 674 nm cytoskeleton.com. SiR-700, a derivative with further red-shifted spectra, has excitation and emission maxima at 690 nm and 715 nm, respectively acs.orgrsc.org.

The fluorogenicity of SiR probes has been quantified, showing significant increases in fluorescence intensity upon target binding. For example, SiR-actin has displayed a fluorescence increase of more than 100-fold upon binding to F-actin, while SiR-tubulin showed a tenfold increase upon binding to microtubules in vitro researchgate.net. SiR-Hoechst, a DNA stain, showed a 50-fold increase in fluorescence upon DNA binding rsc.org.

Studies have also demonstrated the compatibility of SiR dyes with live-cell imaging conditions, highlighting their low cytotoxicity at working concentrations wiley.comspirochrome.com. However, it is worth noting that even far-red labels like SiR-DNA can affect cell growth under fluorescence illumination, emphasizing the importance of optimizing imaging conditions for long-term experiments phasefocus.com.

The application of SiR dyes in super-resolution microscopy has yielded high-resolution images of cellular structures, revealing details previously unobservable with conventional techniques wiley.comresearchgate.net. For example, SiR-tubulin allowed visualization of microtubules with a diameter around 40 nm in living cells using STED microscopy wiley.com.

Here is a table summarizing some reported optical properties of SiR-based probes:

| SiR Probe | Absorption Maximum (nm) | Emission Maximum (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |

| SiR-lysosome | 652 cytoskeleton.com | 674 cytoskeleton.com | 1.0 × 10⁵ cytoskeleton.com |

| SiR-DNA | 652 cytoskeleton.comspirochrome.com | 674 cytoskeleton.comspirochrome.com | 1.0 × 10⁵ cytoskeleton.comspirochrome.com |

| SiR-actin | ~650 cytoskeleton.com | ~670 cytoskeleton.com | Not specified in results |

| SiR-tubulin | ~650 cytoskeleton.com | ~670 cytoskeleton.com | Not specified in results |

| Dihalogenated pyridinyl SiR (dye 15) | 665 beilstein-journals.org | 681 beilstein-journals.org | 34,000 beilstein-journals.org |

| SiR700-based probes | 690 acs.org | 715 acs.org | Not specified in results |

Note: Optical properties can vary slightly depending on the solvent and specific chemical modifications.

Compound Names and PubChem CIDs

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H32F3N3O8Si |

|---|---|

Molecular Weight |

683.7 g/mol |

IUPAC Name |

[10-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7-(dimethylamino)-5,5-dimethylbenzo[b][1]benzosilin-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C31H31N3O6Si.C2HF3O2/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)29(22)24-15-18(7-10-21(24)30(37)38)31(39)40-34-27(35)13-14-28(34)36;3-2(4,5)1(6)7/h7-12,15-17H,13-14H2,1-6H3;(H,6,7) |

InChI Key |

HHWAPUGDLMPGTK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Sir Derivatives

General Synthetic Strategies for Si-Xanthene Scaffolds

The core of SiR dyes is the Si-xanthene scaffold, which is analogous to the xanthene core in traditional rhodamines and fluoresceins but with a silicon atom at the 10' position. acs.orgnih.gov

Access to Silicon-Fluoresceins and Silicon-Rhodamines

General methods for synthesizing Si-fluoresceins (SiFl) and Si-rhodamines (SiRh) often involve the reaction of bis(2-bromophenyl)silane intermediates with appropriate electrophiles. One strategy utilizes metal/bromide exchange of these dibromides to generate bis-aryllithium or bis(aryl Grignard) intermediates. acs.orgnih.gov These metalated species then undergo nucleophilic addition to anhydrides or esters, which serve as electrophiles, to form the Si-xanthene core. acs.orgnih.gov This approach has been reported to provide efficient syntheses of both known and novel Si-fluoresceins and Si-rhodamines in a relatively low number of steps (3-5). acs.orgnih.gov

For Si-rhodamines, analogous reactions starting from bis(5-amino-2-bromophenyl)silanes and functionalized anhydride (B1165640) or ester electrophiles can provide access to various Si-rhodamine, Si-rosamine, and Si-pyronine derivatives. acs.orgnih.gov

An alternative synthetic strategy involves the nucleophilic addition of metalated aryl species to Si-xanthone. rsc.org However, this method often requires harsh aryllithium reagents and can be incompatible with various functional groups unless protection strategies are employed. rsc.org

Modular Approaches for Diversification of SiR Core Structures

Modular synthetic approaches are crucial for generating diverse SiR derivatives with tailored properties. One such approach involves the regioselective double nucleophilic addition of aryllanthanum reagents to esters, anhydrides, and lactones. acs.org This method offers improved functional group tolerance and provides a unified strategy for synthesizing various SiR analogues, including cell-permeant, spontaneously blinking, and photoactivatable labels. acs.org

Another modular strategy focuses on modifying the silicon atom itself. By starting with a dibromo scaffold and performing lithium-halogen exchange followed by reaction with different dichlorosilanes, researchers can access Si-leuco dyes which are then oxidized to yield Si-rhodamines with diverse substituents on the silicon bridge. rsc.org This allows for the incorporation of various functionalities, such as chloropropyl silanes for subsequent modifications, leading to a wealth of dyes derivatized through the Si-bridge. rsc.org

Furthermore, a general and simple approach for constructing NIR-emitting Si-rhodamines involves a condensation reaction between diarylsilylether and arylaldehyde. researchgate.net This method allows for the synthesis of SiRs bearing various functional substituents with moderate to high quantum efficiency and good water solubility. researchgate.net

Rational Design and Structural Modifications for Tuned Photophysical Characteristics

Rational design plays a key role in modifying the structure of SiR dyes to tune their photophysical properties, such as absorption and emission wavelengths, brightness, and fluorescence quantum yield. researchgate.netresearchgate.net

Introduction of Substituents on the Xanthene Ring System

Substituents can be introduced at various positions on the Si-xanthene ring system to influence the electronic and steric properties of the dye, thereby affecting its photophysical characteristics. For instance, amino groups (e.g., NH2, NMe2, azetidine (B1206935), indoline, quinoline) can be introduced at the terminal positions of the xanthene ring. rsc.org Various functional groups, such as methyl (-Me) and carboxyl (-COOH) groups, can be introduced into the upper benzene (B151609) ring, or the benzene ring itself can be substituted with heterocycles like thiophene (B33073) or alkynes. rsc.org

The introduction of four-membered azetidine rings in place of the common dimethylamino groups, as seen in some Janelia Fluor dyes, can lead to substantial improvements in photophysical properties. nih.gov

Development of Asymmetric SiR Architectures

Developing asymmetric SiR architectures is a strategy to precisely modulate the absorption and fluorescence wavelengths and introduce different functionalities on the two sides of the xanthene ring. rsc.orgresearchgate.netrsc.org A synthetic scheme for preparing asymmetric SiRs involves a heterodimerization reaction between p-hydroxymethyl anilines and anilines. rsc.orgresearchgate.net The resulting aniline (B41778) heterodimers can be converted to asymmetric Si-xanthones, which are then reacted to form the asymmetric Si-rhodamines. rsc.orgresearchgate.net This approach allows for the creation of scaffolds for activatable fluorescent probes. rsc.orgresearchgate.net

Influence of Molecular Environment on Spirocyclization Equilibrium Dynamics

A notable characteristic of SiR dyes is their intramolecular spirocyclization equilibrium, where the dye exists in a dynamic balance between a fluorescent, zwitterionic (open) form and a non-fluorescent, spirocyclic (closed) form. acs.orgresearchgate.netuni-heidelberg.de This equilibrium is influenced by the molecular environment, particularly solvent polarity. acs.orgnih.gov

In aqueous solutions, SiR derivatives often preferentially adopt the non-fluorescent lactone form, which contributes to their cell permeability. acs.org Binding to a biomolecule can shift this equilibrium towards the fluorescent zwitterionic form due to steric interactions and changes in the local chemical environment. acs.orgresearchgate.net This property is the basis for the fluorogenic nature of many SiR-based probes, where fluorescence is significantly enhanced upon binding to a target. acs.orgrsc.orgresearchgate.net

The equilibrium constant (KL–Z) between the lactone and zwitterionic forms is a key parameter that dictates properties like cell permeability and fluorogenicity. acs.orgacs.orgresearchgate.net A low KL–Z value indicates that the dye predominantly exists in the non-fluorescent lactone form in aqueous solution. acs.org Tuning this equilibrium is a critical aspect of rational design for specific imaging applications. researchgate.netuni-heidelberg.de Chemical modifications, such as the conversion of the ortho-carboxy moiety into substituted acyl benzenesulfonamides and alkylamides, can systematically tune the spirocyclization equilibrium over a wide range. researchgate.netuni-heidelberg.de Electron-donating or -withdrawing substituents on the nitrogen atoms of the xanthene moieties can also affect the pKcycl value, which is the pH at which 50% of the molecules are in the non-fluorescent form. nih.gov

The spirocyclization behavior can be affected by the dielectric constant of the surrounding environment; a lower dielectric constant (hydrophobic environment) favors the closed form, while a higher dielectric constant (hydrophilic environment) favors the open form. rsc.org

The LUMO energy level of SiRs is lower than that of conventional O-rhodamines, which contributes to the red shift and facilitates intramolecular spirocyclization due to increased nucleophilicity at the 9-position of the xanthene. rsc.org

Synthesis of Advanced SiR Probes for Specific Imaging Modalities

The development of advanced microscopy techniques necessitates fluorescent probes with precisely controlled photophysical properties. SiR dyes serve as versatile scaffolds for the creation of such probes, enabling applications like photoactivated localization microscopy (PALM) and SMLM.

Preparation of Photoactivatable SiR Variants

Photoactivatable fluorophores are non-fluorescent or weakly fluorescent in their initial state and become highly fluorescent upon irradiation with light of a specific wavelength. This property is crucial for techniques like PALM, where the sparse activation of individual fluorophores over time allows for their precise localization, overcoming the diffraction limit of light.

The synthesis of photoactivatable SiR variants typically involves the incorporation of photocleavable caging groups onto the SiR scaffold. A common strategy utilizes ortho-nitrobenzyl (ONB) groups, which undergo a photochemical rearrangement and cleavage upon UV irradiation (e.g., 355 nm or 405 nm laser sources), releasing the active, fluorescent SiR dye sci-hub.seacs.org. This caging renders the dye initially non-fluorescent or weakly fluorescent sci-hub.seresearchgate.net.

One approach involves synthesizing caged SiR bearing functional groups, such as a carboxyl group, for subsequent bioconjugation. For instance, caged leuco-SiR intermediates can be prepared by reacting a precursor with o-nitrobenzyl chloroformate. Subsequent saponification and oxidation steps yield the caged SiR dye with a free carboxyl group sci-hub.se. To improve water solubility, which can be poor for caged dyes, hydrophilic linkers like sulfonate groups can be attached before bioconjugation sci-hub.se. These hydrophilized caged dyes can then be converted to active esters, such as N-hydroxysuccinimidyl (NHS) esters, for conjugation to biomolecules like antibodies or ligands sci-hub.se.

Photoactivatable SiR dyes caged with hydrophilic carbamate (B1207046) groups have also been developed. These dyes show rapid photoactivation under UV irradiation (≤400 nm) and exhibit high water solubility. Upon photoactivation, they convert into validated super-resolution and live-cell-compatible fluorophores acs.org. This caging strategy provides spatiotemporal control over fluorescence, enabling applications in various nanoscopy modalities including STED, PALM, MINFLUX, and MINSTED acs.org.

Research findings indicate that photoactivatable SiR dyes, while primarily designed for techniques like STED, can also be effectively used in PALM by employing appropriate uncaging wavelengths, such as 405 nm light, to induce sparse activation sci-hub.se.

Engineering Spontaneously Blinking SiR Fluorophores for Single-Molecule Localization Microscopy

Single-molecule localization microscopy (SMLM) techniques, such as PALM and STORM, rely on the stochastic switching between fluorescent "on" and dark "off" states of individual fluorophores to achieve super-resolution images. While some SMLM methods require specific imaging buffers or photoactivatable dyes, the development of spontaneously blinking fluorophores simplifies the process by intrinsically cycling between states without the need for external inducers nih.govnih.govresearchgate.net.

Spontaneously blinking SiR fluorophores, such as hydroxymethyl-Si-rhodamine (HM-SiR), achieve their blinking properties through dynamic processes, often involving pH-dependent spirocyclization nih.govnih.gov. This process switches the dye between a neutral, colorless "off" state and a cationic, fluorescent "on" state nih.gov. The intrinsic blinking characteristics, including the on/off ratio or duty cycle, are influenced by the molecular structure and the local chemical environment nih.govresearchgate.net.

Engineering spontaneously blinking SiR derivatives involves tuning their molecular structure to control the blinking kinetics and photophysical properties. For example, modifications based on bright Janelia Fluor (JF) dyes, incorporating substituted pyrrolidines or azetidines, have allowed for tuning the duty cycle of these dyes across a wide range nih.gov. This tunability is crucial for optimizing SMLM imaging depending on the labeling density and sample type nih.gov.

Researchers have synthesized panels of spontaneously blinking fluorophores with different duty cycles to accommodate experimental variability in SMLM nih.gov. Dyes with low duty cycles are often preferred for imaging densely labeled samples, while those with intermediate duty cycles can be suitable for experiments with lower labeling density nih.gov.

Recent advancements have focused on developing extremely bright, near-IR emitting spontaneously blinking fluorophores that can be used for multicolor live-cell SMLM without toxic additives acs.orgnih.gov. For instance, Yale676sb is a photostable, near-IR emitting spontaneously blinking fluorophore with a high quantum yield (0.59) that can be used alongside HM-SiR for simultaneous two-color SMLM with a single laser acs.orgnih.gov. Design considerations for such dyes include achieving an emission maximum spectrally separated from other fluorophores (e.g., > 690 nm for use with HM-SiR), a pKcycl value that ensures sparse activation, and a high quantum yield acs.orgnih.gov.

The development of these engineered spontaneously blinking SiR fluorophores provides powerful tools for straightforward SMLM and other super-resolution microscopy experiments in various biological samples nih.gov.

Here is a summary of some spontaneously blinking SiR derivatives and their properties:

| Fluorophore | Emission Maximum (nm) | Quantum Yield (Φ) | Key Feature(s) | Reference |

| HM-SiR | ~670 | Not specified | Spontaneous blinking via spirocyclization | nih.govnih.gov |

| Yale676sb | 694 | 0.59 | Bright, near-IR, spontaneously blinking | acs.orgnih.gov |

| JF630b | Not specified | Not specified | Tuned duty cycle (low), suitable for dense labeling | nih.gov |

| JF635b | Not specified | Not specified | Tuned duty cycle (intermediate) | nih.gov |

Advanced Imaging Applications of Sir Dye Probes in Cellular and Subcellular Dynamics

Live-Cell Dynamic Imaging Applications

SiR dye probes have enabled the visualization and study of dynamic processes involving various cellular components in living cells without the need for genetic manipulation or overexpression of fluorescent proteins. cytoskeleton.comspirochrome.comcytoskeleton.comspirochrome.comspirochrome.comlubio.chnaturebiotech.com.tw Their cell permeability and fluorogenic properties contribute to their effectiveness in live-cell settings. cytoskeleton.comspirochrome.comspirochrome.comspirochrome.comspirochrome.comspirochrome.comspirochrome.comtebubio.comspirochrome.comtebubio.comcytoskeleton.comlubio.ch

Cytoskeletal Dynamics: F-Actin and Microtubule Visualization

SiR-actin and SiR-tubulin are prominent examples of SiR conjugates used for imaging the dynamics of the cytoskeleton. SiR-actin is based on the F-actin binding natural product jasplakinolide, while SiR-tubulin is based on the microtubule-binding drug Docetaxel. spirochrome.comspirochrome.comspirochrome.comtebubio.comspirochrome.comlubio.chnaturebiotech.com.twtebubio.comcytoskeleton.com These probes allow for the specific and low-background labeling of endogenous F-actin and microtubules in live cells. spirochrome.comspirochrome.comspirochrome.comtebubio.comspirochrome.comlubio.chtebubio.com

Studies utilizing SiR-actin have visualized various actin structures, including stress fibers, the actin cortex, and the cytokinetic contractile ring, and have been used to observe changes induced by inhibitors like cytochalasin D. synentec.com SiR-actin has also been instrumental in visualizing the periodic actin structures in axons with approximately 180-190 nm spacing. acs.orgcytoskeleton.com SiR-tubulin allows for the imaging of microtubule networks and their dynamic remodeling. acs.orgmpg.de While these probes are highly effective, it is noted that at higher concentrations, they can potentially modify the dynamics of the structures they bind to, such as increasing mitotic duration in the case of SiR-tubulin or reducing cell proliferation with SiR-actin. spirochrome.comspirochrome.comspirochrome.com Therefore, optimization of probe concentration is crucial for experiments where cytoskeletal dynamics are critical. spirochrome.comspirochrome.comspirochrome.com

Chromatin Organization and Nuclear Processes

SiR-DNA, also known as SiR-Hoechst, is a SiR conjugate designed for labeling DNA in live cells. spirochrome.comspirochrome.comtebubio.com It is based on the DNA minor groove binder bisbenzimide (Hoechst). spirochrome.comspirochrome.comtebubio.com SiR-DNA provides specific and low-background staining of the nucleus and DNA in living cells. spirochrome.comspirochrome.comtebubio.com This probe is cell-permeable and fluorogenic, making it suitable for live-cell imaging of nuclear processes and chromatin organization without the need for transfection. spirochrome.comspirochrome.comtebubio.com SiR-DNA offers a non-cytotoxic alternative to other nuclear stains like DRAQ5. spirochrome.comtebubio.comcytoskeleton.com It can be used to stain nuclei in live cells for applications such as nuclear counterstaining and DNA content analysis. spirochrome.comcytoskeleton.comsynentec.com

Organelle-Specific Labeling: Lysosomes and Mitochondria

SiR dye probes have been developed for specific labeling of various organelles. SiR-lysosome is a probe based on the SiR fluorophore and the cathepsin D binding peptide pepstatin A, allowing for specific labeling of lysosomes in live cells. cytoskeleton.comspirochrome.comspirochrome.comcytoskeleton.com This probe is fluorogenic and cell-permeable, providing high specificity and low background for lysosomal imaging. cytoskeleton.comspirochrome.comspirochrome.comcytoskeleton.com SiR-lysosome stains lysosomes without requiring genetic manipulation. cytoskeleton.comspirochrome.comcytoskeleton.com

While not explicitly named "SiR-mitochondria" in the same way as the other conjugates, SiR-based probes and strategies have been employed for mitochondrial imaging. For instance, a mitochondrial inner membrane (IMM) probe, MAO-SiR, has been developed using a SiR conjugate (SiR-DBCO) that reacts with an azide-modified targeting molecule (MAO-N3) in cellulo. biorxiv.org This approach allows for selective and continuous imaging of the IMM in live cells. biorxiv.org Another SiR derivative, HMSiR680-Me, which fluoresces under acidic conditions, has been used to label lysosomes and can be used alongside IMM probes for multiplexed imaging of lysosome-mitochondria interactions. biorxiv.org

Membrane Dynamics and Inter-Organelle Network Visualization

SiR dye probes, particularly when used in conjunction with targeting strategies, can be applied to visualize membrane dynamics and the interactions within inter-organelle networks. While a general "SiR-membrane" probe isn't as commonly referenced as the cytoskeleton or DNA probes, SiR has been incorporated into lipid-based probes for membrane imaging. nih.govmdpi.com For example, a strategy involving a ceramide-derivative (Cer-TCO) that localizes to the Golgi or ER, followed by ligation with a tetrazine-tagged SiR fluorophore (SiR-Tz), has been used to label organelle membranes for live-cell nanoscopy. nih.govmdpi.com This highlights the versatility of the SiR fluorophore in being adapted for different cellular targets through conjugation chemistry.

Furthermore, the ability to simultaneously image multiple organelles using different SiR conjugates or in combination with other compatible fluorophores allows for the study of the dynamic interactions and spatial relationships within inter-organelle networks. For instance, dual-color imaging using SiR-tubulin and SiR-lysosome has been performed to visualize lysosome movement along microtubules in live cells. acs.org

Integration with Super-Resolution Microscopy Techniques

The far-red emission profile, photostability, and fluorogenic nature of SiR dye probes make them highly compatible with various super-resolution microscopy techniques, allowing for imaging beyond the diffraction limit in live cells. cytoskeleton.comacs.orgspirochrome.comspirochrome.comspirochrome.comspirochrome.comcytoskeleton.comspirochrome.comspirochrome.comtebubio.comspirochrome.comtebubio.comcytoskeleton.comlubio.chtebubio.commpg.denih.govcytoskeleton.com

Stimulated Emission Depletion (STED) Microscopy

SiR dye probes are particularly well-suited for Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that achieves resolutions below the diffraction limit by using a depletion laser to de-excite fluorophores in the periphery of the excitation spot. nih.govcytoskeleton.comnih.gov The far-red emission of SiR dyes aligns well with the wavelengths of commonly used STED lasers, such as the 775 nm laser. acs.orgnih.gov

SiR-actin and SiR-tubulin have been extensively used for live-cell STED imaging of the cytoskeleton, revealing fine details of actin filaments and microtubules at the nanoscale. acs.orgtebubio.comspirochrome.comlubio.chtebubio.commpg.denih.govcytoskeleton.com STED microscopy with SiR-tubulin has highlighted structures like peripheral microtubules and centrosomal microtubules, achieving apparent microtubule diameters significantly below the diffraction limit. mpg.decytoskeleton.com SiR-actin has enabled STED imaging of the periodic actin structures in axons. acs.orgcytoskeleton.com

SiR-DNA is also compatible with STED microscopy, allowing for super-resolution imaging of nuclear DNA and chromatin organization in live cells. spirochrome.comspirochrome.comtebubio.comcytoskeleton.com Similarly, SiR-lysosome has been shown to be compatible with STED microscopy, yielding higher resolution images of lysosomes compared to confocal microscopy. acs.orgspirochrome.comcytoskeleton.com

The compatibility of SiR probes with STED microscopy extends to membrane imaging as well, utilizing SiR conjugated to lipid-based probes. nih.govmdpi.com This allows for nanoscale visualization of membrane structures and dynamics. nih.govmdpi.com The ability to perform dual-color STED imaging using different SiR conjugates or in combination with other far-red compatible dyes further expands the capabilities for studying the nanoscale organization and interactions of multiple cellular components simultaneously in living cells. acs.orgbiorxiv.orgpnas.org

Structured Illumination Microscopy (SIM)

Structured Illumination Microscopy (SIM) is a super-resolution technique that improves spatial resolution by illuminating the sample with patterned light and computationally combining the resulting moiré patterns to reconstruct a super-resolution image. SiR dyes, with their far-red excitation and emission wavelengths, are compatible with SIM, allowing for live-cell super-resolution imaging with reduced phototoxicity compared to dyes requiring shorter wavelengths spirochrome.comacs.orgspirochrome.com.

SiR-based probes targeting specific cellular structures have been successfully applied in SIM. For instance, SiR-actin, which is based on the SiR fluorophore conjugated to jasplakinolide, an actin-binding compound, enables the labeling of F-actin in live cells with high specificity and low background spirochrome.comfishersci.com. SiR-actin has been used in high-speed 3D SIM to quantify rapid changes in neurite morphology, revealing bundles of F-actin filaments and local remodeling of actin in traumatized neurites nih.gov. Two-color SIM has also been performed using SiR-tubulin (labeling microtubules) and SiR700-actin (labeling actin), demonstrating the compatibility of different SiR variants for multiplexed SIM imaging acs.org.

The compatibility of SiR dyes with standard Cy5 filter sets simplifies their implementation on many existing microscopy systems spirochrome.comcytoskeleton.comspirochrome.comcytoskeleton.com. The fluorogenic nature of SiR-based probes, where fluorescence increases upon binding to the target, is particularly beneficial for live-cell SIM as it minimizes background signal from unbound dye, allowing imaging without extensive washing steps acs.org.

Single-Molecule Localization Microscopy (SMLM): STORM and GSDIM

Single-Molecule Localization Microscopy (SMLM) techniques, such as STochastic Optical Reconstruction Microscopy (STORM) and Ground State Depletion followed by Individual Molecule return (GSDIM), achieve super-resolution by temporally separating the fluorescence of individual molecules and precisely determining their positions. A key requirement for fluorophores in SMLM is their ability to switch between a fluorescent "on" state and a non-fluorescent "off" state microscopyu.comnih.gov.

While Alexa Fluor 647 and Cy5 are often considered high-performance dyes for STORM, requiring specific reducing buffers for blinking, SiR dyes offer the advantage of being cell-permeable and usable in physiological buffers or culture medium, making them suitable for live-cell SMLM microscopyu.commicroscopyu.com. However, the performance of initial SiR dyes for STORM was noted to be somewhat limited by relatively low photon output and mediocre duty cycle characteristics compared to optimized SMLM dyes microscopyu.com. More recent developments, such as HMSiR, have introduced improved switching and photon output properties for SMLM microscopyu.commicroscopyu.comnih.gov.

SiR-based probes have been explored for SMLM applications. For example, HMSiR-tubulin has been investigated for SMLM imaging of microtubules in living and fixed cells, achieving microtubule diameter measurements around 53 ± 13 nm biorxiv.orgnih.govacs.org. Spontaneously blinking SiR derivatives, like HMSiR, which switch between states based on pH-dependent reactions, simplify SMLM by eliminating the need for special redox buffers nih.govresearchgate.net. This intrinsic blinking behavior, influenced by molecular structure and environment, allows for facile SMLM in cells nih.gov.

While SiR-tubulin is noted as being preferable for STED imaging due to higher brightness, HMSiR-tubulin allows for complementary SMLM and STED imaging of the same sample nih.govacs.org. The development of tuned spontaneously blinking SiR analogs with varying duty cycles further enhances their utility for SMLM in different biological contexts nih.gov.

Development of Multi-Color and Multi-Channel Imaging Protocols

The development of multi-color and multi-channel imaging protocols is crucial for studying the interactions and spatial relationships between different cellular components. SiR dyes, with their far-red emission profile, are advantageous for multi-color imaging as they minimize spectral overlap with commonly used green and red fluorophores and benefit from reduced autofluorescence in the far-red spectrum cytoskeleton.comcytoskeleton.comcytoskeleton.com.

SiR-based probes are compatible with fluorescent proteins like GFP and mCherry, facilitating multi-color imaging experiments spirochrome.comcytoskeleton.com. The spectral separation of SiR (excitation around 650 nm, emission around 670 nm) from dyes emitting at shorter wavelengths allows for clear color separation cytoskeleton.comnih.gov.

Multi-color super-resolution microscopy using SiR dyes has been demonstrated. For instance, two-color STED microscopy has been performed using a SiR tubulin probe and dyes like 580R or 580CP, which are excited at shorter wavelengths but can be depleted with the same far-red laser as SiR, ensuring good alignment nih.gov. The combination of SiR with dyes like HMSiR680-Me, which has an excitation wavelength spectrally separate from SiR, enables two-color imaging using only far-red excitation, minimizing crosstalk acs.orgnih.gov. Studies have shown that SiR is a better far-red two-color partner compared to Cy5 when used alongside dyes like HMSiR680-Me, due to its narrower emission spectrum acs.orgnih.gov.

The development of SiR700, another silicon-rhodamine based fluorophore with excitation and emission maxima further in the far-red (690 nm and 715 nm, respectively), has expanded the possibilities for multi-color live-cell super-resolution microscopy. SiR700-based probes for actin, microtubules, lysosomes, and SNAP-tag are fluorogenic and cell-permeable, and can be used in conjunction with SiR650-based probes for dual-color super-resolution imaging in the far-red range acs.org. This allows for multiplexed imaging with minimal phototoxicity and background.

Molecular Labeling Strategies and Bioconjugation with Sir Dyes

Target-Specific Ligand Conjugation for Cellular Structure Probes

Target-specific ligand conjugation is a primary method for directing SiR dyes to particular cellular components. This involves chemically linking a SiR dye derivative to a molecule known to bind specifically to a target structure, such as a protein or organelle. For instance, conjugated inhibitors can be employed with SiR-COOH to track the location of target molecules in cells. invivochem.com The design of nucleus-targeted fluorescent probes often utilizes chemical molecular labeling, where fluorescent probes are covalently linked to organelle targeting units like peptides or small molecules. mdpi.com SiR dyes have been successfully combined with ligands like cabazitaxel (B1684091) (CTX) for labeling structures such as tubulin. researchgate.net This strategy leverages the inherent specificity of the ligand to deliver the fluorescent signal to the desired location within the cell.

Genetic Tagging Systems: SNAP-tag and HaloTag Labeling

Genetic tagging systems, such as SNAP-tag and HaloTag, provide a highly specific and versatile method for labeling proteins of interest with SiR dyes in live cells. addgene.orginvivochem.comptglab.comyulonglilab.orgspirochrome.com These systems involve expressing a protein of interest fused to a self-labeling protein tag (SNAP-tag or HaloTag). SiR dye derivatives conjugated to specific ligands for these tags (e.g., benzylguanine (BG) for SNAP-tag or chloroalkane (CA) for HaloTag) can then covalently bind to the fusion protein. researchgate.netaddgene.orgspirochrome.com

The HaloTag is a self-labeling protein derived from a bacterial enzyme, reacting covalently with chloroalkane derivatives. addgene.orgptglab.com SNAP-tag, derived from a human DNA repair protein, reacts covalently with O6-benzylguanine derivatives. addgene.orgptglab.com Studies comparing HaloTag and SNAP-tag for live-cell imaging with SiR-based dyes have suggested that HaloTag may provide brighter and less rapidly bleaching fluorescence for single-color imaging. ptglab.com SiR-SNAP (SiR650-BG) and SiR-Halo (SiR-CA) are examples of commercially available SiR dye conjugates for these systems. spirochrome.com These methods enable highly specific and stable labeling of genetically targeted proteins, crucial for advanced microscopy techniques like STED. addgene.orgyulonglilab.org

Bioorthogonal Chemistry Approaches: Click Chemistry and Tetrazine Ligation

Bioorthogonal chemistry provides powerful tools for labeling biomolecules in living systems without interfering with native biochemical processes. acs.orgescholarship.orgtuwien.at SiR dyes have been adapted for use in bioorthogonal reactions, notably Click Chemistry and Tetrazine Ligation.

Click Chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the reaction between an azide-modified biomolecule and a cyclooctyne-modified SiR dye derivative. escholarship.orgapexbt.comworldscientific.com SiR-DBCO is an example of a SiR dye containing a DBCO moiety for SPAAC reactions with azide-containing molecules. apexbt.com

Tetrazine Ligation, an inverse electron demand Diels-Alder reaction between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), is another rapid and selective bioorthogonal reaction used with SiR dyes. invivochem.comacs.orgworldscientific.comnih.gov SiR-Me-tetrazine is a tetrazine-modified SiR dye that reacts with TCO-containing molecules. invivochem.com SiR dyes have also been repurposed as photocatalysts to induce rapid bioorthogonal chemistry, such as the oxidation of dihydrotetrazine to tetrazine using red light. nih.gov These bioorthogonal approaches enable efficient and specific labeling of various biomolecules in complex biological environments.

Mechanisms of Cellular Permeation and Intracellular Retention

Efficient cellular permeation and intracellular retention are critical for live-cell imaging applications of SiR dyes. SiR dyes are generally designed to be cell-permeable, often due to their specific chemical structures that balance hydrophilicity and lipophilicity. spirochrome.comresearchgate.net The "open-closed" equilibrium between a fluorescent zwitterionic form and a non-fluorescent lactone form in SiR dyes contributes to their fluorogenic character and cell permeability. acs.orgresearchgate.net The formation of the non-fluorescent spirolactone can be influenced by the solvent environment. researchgate.net

While SiR dyes are typically cell-permeable, the efficiency of staining can vary depending on the cell line, potentially due to differences in efflux pump expression. spirochrome.com Efflux pump inhibitors like verapamil (B1683045) can sometimes improve staining efficiency. spirochrome.com Strategies to improve intracellular retention and delivery of molecules, including fluorescent dyes, have been explored, such as the use of nanomicelles. core.ac.ukethernet.edu.et The ability of SiR dyes to accumulate and be retained within cells allows for sustained imaging of labeled structures. core.ac.uk

Methodological Considerations and Research Paradigms in Sir Dye Applications

Assessment of Probe-Induced Cellular Perturbations in Live-Cell Systems

While SiR dyes are generally designed for low cytotoxicity, particularly compared to some earlier generation dyes excited by shorter wavelengths, it is crucial to assess their potential impact on cellular health and behavior, especially during long-term live-cell imaging experiments wiley.comcytoskeleton.comresearchgate.net. The far-red excitation and emission wavelengths of SiR probes minimize phototoxicity and autofluorescence, which are significant advantages for live-cell studies lubio.chcytoskeleton.comcytoskeleton.com. However, potential perturbations can still occur depending on the specific SiR conjugate, its concentration, incubation time, and the imaging conditions, particularly light exposure researchgate.netnih.govlife-science-alliance.org.

Considerations for Genomic Integrity and DNA Damage Response Studies

The potential of SiR dyes to induce DNA damage or activate DNA damage response pathways is a critical consideration, particularly when investigating genomic integrity nih.govnih.gov. While initial studies suggested minimal cytotoxicity for SiR-DNA, more recent research indicates that SiR-DNA can induce DNA damage responses and impair cell cycle progression researchgate.netresearchgate.net. Specifically, nanomolar concentrations of SiR-DNA, especially with light exposure, can lead to DNA damage that is passed to the following cell cycle, negatively impacting genome integrity researchgate.netnih.govlife-science-alliance.orglife-science-alliance.org. This is attributed to the induction of chromosome entanglement and the formation of anaphase bridges researchgate.netnih.govlife-science-alliance.orglife-science-alliance.org.

Studies have shown that SiR-Hoechst (SiR-DNA) can induce γH2AX foci, a marker for DNA damage, and cause G2 arrest at concentrations below 1 µM researchgate.netresearchgate.net. This suggests that even at relatively low concentrations, SiR-DNA can trigger DNA damage responses. Therefore, when studying DNA damage or genomic stability, researchers should exercise caution and use the lowest possible concentrations of SiR-DNA while minimizing light exposure researchgate.netresearchgate.netnih.govlife-science-alliance.org.

Optimization of Imaging Parameters for High Signal-to-Noise Ratios

Achieving high signal-to-noise ratios (SNR) is essential for obtaining high-quality images in live-cell microscopy with SiR dyes acs.orgresearchgate.netresearchgate.netresearchgate.net. Several parameters require optimization:

Probe Concentration: SiR probes are fluorogenic, meaning their fluorescence increases significantly upon binding to their target wiley.comlubio.chcytoskeleton.comcytoskeleton.comresearchgate.net. Using the optimal probe concentration is crucial; too low a concentration may result in insufficient signal, while too high a concentration can lead to increased background fluorescence from unbound probe and potentially increased cytotoxicity or off-target effects cytoskeleton.comnih.govspirochrome.com. A simple washing step after initial incubation can help improve the signal-to-noise ratio by removing excess unbound probe spirochrome.com.

Excitation and Emission Wavelengths: SiR dyes typically have excitation wavelengths around 650 nm and emission wavelengths around 670-674 nm wiley.comcytoskeleton.comresearchgate.net. SiR700 probes have red-shifted spectra, with excitation around 690 nm and emission around 715 nm, allowing for dual-color imaging with SiR probes acs.org. Using appropriate filter sets (e.g., standard Cy5 settings for SiR) is necessary to efficiently excite the dye and collect the emitted fluorescence while minimizing background cytoskeleton.comcytoskeleton.comcytoskeleton.com.

Illumination Power and Exposure Time: While SiR dyes are known for their photostability, especially in the far-red spectrum which reduces phototoxicity compared to shorter wavelengths, excessive illumination power or long exposure times can still lead to photobleaching and phototoxicity wiley.comlubio.chcytoskeleton.comacs.orgresearchgate.netcytoskeleton.comcytoskeleton.comnih.gov. Optimizing these parameters to the lowest levels necessary for sufficient signal is vital for long-term live-cell imaging and maintaining cell viability researchgate.netnih.govlife-science-alliance.org.

Microscopy Technique: The choice of microscopy technique impacts SNR. Confocal microscopy provides optical sectioning, reducing out-of-focus light and improving contrast acs.org. Super-resolution techniques like STED and SIM are compatible with SiR dyes and can provide enhanced resolution, but may require higher illumination power, necessitating careful optimization to minimize phototoxicity wiley.comlubio.chcytoskeleton.comresearchgate.netcytoskeleton.comcytoskeleton.comnih.govworldscientific.com. Widefield microscopy can be used, but may have higher background from out-of-focus fluorescence cytoskeleton.comresearchgate.net.

Optimization of imaging parameters is crucial for balancing signal intensity, photostability, and minimizing cellular perturbations to achieve high SNR and reliable live-cell imaging data.

Comparative Analysis of SiR Probes with Other Fluorophore Systems

Comparing SiR probes with other fluorophore systems is essential for selecting the most appropriate tool for a given live-cell imaging application acs.orgresearchgate.netcytoskeleton.comnih.gov. SiR dyes offer several advantages:

Far-Red Excitation/Emission: This minimizes phototoxicity and cellular autofluorescence compared to dyes excited by blue or green light, allowing for longer imaging sessions and imaging of thicker samples lubio.chcytoskeleton.comcytoskeleton.comcytoskeleton.com.

Cell Permeability: Many SiR probes are cell-permeable, allowing for easy staining of live cells without the need for transfection or genetic manipulation wiley.comlubio.chcytoskeleton.comcytoskeleton.com.

Fluorogenicity: The increase in fluorescence upon target binding reduces background signal from unbound dye, contributing to a higher SNR wiley.comlubio.chcytoskeleton.comcytoskeleton.comcytoskeleton.com.

Compatibility with Super-Resolution Microscopy: SiR dyes are compatible with super-resolution techniques like STED and SIM, enabling imaging with enhanced resolution in live cells wiley.comlubio.chcytoskeleton.comresearchgate.netcytoskeleton.comcytoskeleton.comnih.govworldscientific.com.

Photostability: SiR derivatives generally exhibit high photostability, which is crucial for extended time-lapse imaging and super-resolution microscopy wiley.comcytoskeleton.comacs.orgresearchgate.netcytoskeleton.comnih.govworldscientific.com.

However, other fluorophore systems also have their strengths. Fluorescent proteins (FPs) like GFP and RFP offer genetic encoding, allowing for highly specific labeling of proteins of interest nih.govnih.gov. However, FPs can be prone to photobleaching and may be less suitable for super-resolution techniques requiring high illumination power compared to some organic dyes researchgate.networldscientific.com.

Other synthetic dyes, such as the SPY probes, also offer cell permeability, fluorogenicity, and photostability, and are available in a wider range of colors across the visible spectrum, facilitating multicolor imaging lubio.chspirochrome.com. Some far-red dyes like DRAQ5 or Syto61 have been used for DNA staining but have been reported to exhibit higher cytotoxicity or non-specific binding compared to SiR-DNA cytoskeleton.com.

The choice between SiR probes, FPs, or other synthetic dyes depends on the specific experimental requirements, including the target structure, desired resolution, duration of imaging, and the need for multicolor imaging.

A comparative overview of SiR probes and other fluorophore systems is provided below:

| Feature | SiR Probes | Fluorescent Proteins (e.g., GFP, RFP) | Other Synthetic Dyes (e.g., SPY, DRAQ5) |

| Excitation/Emission Spectrum | Far-red/Near-infrared | Visible | Various (Visible to Far-red) |

| Phototoxicity | Low (due to far-red light) | Can be higher (shorter wavelengths) | Varies |

| Autofluorescence | Low | Can be higher | Varies |

| Cell Permeability | Generally Yes | No (requires transfection/expression) | Varies (Some are cell-permeable) |

| Fluorogenicity | Yes (upon target binding) | No (constitutively fluorescent) | Varies (Some are fluorogenic) |

| Super-Resolution Compatibility | Yes (STED, SIM) | Varies (Some are compatible) | Varies (Some are compatible) |

| Photostability | High | Can be lower | Varies |

| Labeling Specificity | Ligand-dependent | Genetic encoding (High) | Varies (Target-dependent) |

Quantitative Imaging Methodologies for Spatiotemporal Analysis with SiR Probes

SiR dyes are well-suited for quantitative live-cell imaging, enabling the spatiotemporal analysis of cellular structures and dynamics lubio.chresearchgate.netmdpi.com. Quantitative methodologies can provide insights beyond simple visualization, allowing for the measurement of parameters such as protein concentration, diffusion rates, and the dynamics of cellular events aip.org.

Quantitative analysis with SiR probes can involve:

Intensity Measurements: Quantifying the fluorescence intensity of SiR probes can provide information about the local concentration or accumulation of the target molecule. This requires careful calibration and consideration of factors like photobleaching and variations in illumination intensity.

Spatiotemporal Tracking: SiR-labeled structures can be tracked over time to study their movement, dynamics, and interactions. This is particularly useful for studying processes like organelle transport, cell migration, and cytoskeletal rearrangements mdpi.com. Software for automated cell segmentation and tracking can facilitate this analysis aip.org.

Colocalization Analysis: When using SiR probes in combination with other fluorescent markers (e.g., FPs or other dyes), colocalization analysis can be performed to determine the spatial relationship between different cellular components nih.gov. Dual-color imaging with SiR and SiR700 or other spectrally distinct dyes allows for simultaneous visualization and colocalization studies of multiple targets acs.orgnih.gov.

Dynamics Studies: SiR probes can be used to study the dynamics of molecular processes, such as the assembly and disassembly of cytoskeletal structures or the movement of chromosomes during mitosis wiley.comnih.govspirochrome.comnih.gov. Techniques like Fluorescence Recovery After Photobleaching (FRAP) or Fluorescence Loss In Photobleaching (FLIP) can be adapted for use with SiR dyes to study protein turnover and mobility.

Implementing quantitative imaging methodologies with SiR probes requires careful experimental design, including appropriate controls, robust image acquisition protocols, and the use of suitable image analysis software. The inherent properties of SiR dyes, such as their brightness, photostability, and fluorogenicity, contribute to their utility in quantitative live-cell imaging applications wiley.comlubio.chcytoskeleton.comcytoskeleton.comcytoskeleton.com.

Emerging Research Frontiers and Future Prospects for Sir Dye Technology

Development of Next-Generation Fluorophores and Advanced Derivatives (e.g., SPY™ probes)

The field of SiR dye technology is actively pursuing the creation of advanced derivatives and next-generation fluorophores with enhanced properties. SPY™ probes are highlighted as a significant advancement, improving upon the original SiR probes by offering increased brightness, enhanced stability, reduced toxicity, and a wider range of spectral options for multi-channel imaging experiments. nih.govymilab.cominvivochem.cn These next-generation SPY™ probes are available across various spectral channels, including green, orange, red, and far-red, providing greater flexibility for researchers. ymilab.comnih.gov

Beyond the SPY™ probe line, other notable SiR derivatives have been developed. SiR700 probes, for instance, offer a spectral shift of approximately 50 nm compared to the original SiR, enabling dual-color imaging in live cells. nih.govnih.gov The Janelia Fluor (JF) dye series, such as Janelia Fluor 526 (JF526) and Janelia Fluor 646 (JF646), represent SiR-like fluorophores engineered for improved performance. JF646, for example, exhibits enhanced brightness and fluorogenicity compared to its SiR archetype. nih.gov Hydroxymethyl (HM) derivatives of SiR have been developed, demonstrating spontaneously blinking properties that are particularly useful for single-molecule localization microscopy (SMLM). nih.gov Research also extends to SO2-rhodamine derivatives, designed to operate in the longer-wavelength near-infrared (NIR) region. tocris.com Another derivative, 680SiR, has been created by incorporating a conformationally rigid julolidine (B1585534) moiety, resulting in enhanced fluorescence intensity suitable for STED imaging. uni-freiburg.de Novel design concepts are also being explored for SiR-based tetrazine conjugates to achieve highly efficient fluorescence quenching and subsequent turn-on upon reaction. nih.govnih.gov

Integration of SiR Dyes with Advanced Multi-Modal Imaging Techniques

SiR dyes are highly compatible with various advanced microscopy techniques, significantly contributing to their widespread adoption in biological research. Their spectral properties, particularly excitation and emission in the far-red region, minimize phototoxicity and sample autofluorescence, making them well-suited for demanding applications like time-lapse and super-resolution imaging. nih.govnih.gov SiR dyes and their derivatives have been successfully integrated with super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM), enabling imaging with sub-diffraction resolution. nih.govymilab.cominvivochem.cnnih.govnih.govinvivochem.com

The development of SiR derivatives with distinct spectral properties has facilitated two-color and multicolor super-resolution imaging experiments. For instance, multicolor STED imaging has been demonstrated using SiR in conjunction with other dyes like HMSiR680-Me. upc.edu Beyond optical microscopy, there is promising research into developing radiolabeled SiRs for potential use as multimodal PET/SPECT-NIR imaging agents, suggesting a future where SiR-based probes could bridge different imaging modalities for more comprehensive biological studies. invivochem.cn

Exploration of Novel Biological Targets and Dynamic Cellular Processes

The versatility of SiR dyes lies in their ability to be conjugated to various targeting molecules, allowing the visualization and study of a diverse range of biological structures and dynamic cellular processes in living systems. Initially, SiR probes were developed for key cytoskeletal components like F-actin and microtubules, as well as for labeling lysosomes and chromosomal DNA. nih.govymilab.comnih.gov These probes have enabled imaging of cytoskeletal structures with sub-diffraction resolution.

SiR-based probes have also been successfully applied to image fusion proteins in living cells and tissues. Current research is utilizing SiR derivatives to delve into the dynamics of specific organelles, such as lysosomes, and their intricate interactions with other cellular components. upc.edu The application of NIR probes, including those based on SiR, is expanding to encompass the detection of enzymes and holds potential for clinical applications like fluorescence imaging-guided surgery and cancer detection. uni-freiburg.de SiR-based probes have been instrumental in studying the precise localization of centrosomal proteins. uni-freiburg.de Furthermore, SiR-DNA has been employed in high-content imaging analysis to predict cell cycle distribution, showcasing the utility of SiR dyes in quantitative cell biology. nih.gov The development of SiR derivatives for targeting unnatural amino acids is also opening avenues for wash-free multicolor and super-resolution imaging applications. nih.gov

Computational Modeling and Predictive Design for Tailored SiR Derivative Development

Computational approaches are beginning to play a role in the rational design and optimization of SiR dyes and their derivatives. A quantitative framework has been developed to guide the design of new fluorogenic dyes, including SiR, by analyzing the lactone–zwitterion equilibrium constant (KL–Z). nih.gov This framework has proven effective in yielding novel fluorescent and fluorogenic labels with improved performance characteristics for cellular imaging. nih.gov

The rational design principles derived from understanding the photophysical properties of rhodamine dyes, such as SiR, are being applied to create fluorogenic and spontaneously blinking labels specifically tailored for super-resolution microscopy techniques. nih.gov In a different application of computational methods, high-content imaging data obtained using SiR-DNA staining has been utilized in conjunction with machine learning algorithms to develop predictive models for cell cycle distribution. nih.gov While broader computational modeling and simulation efforts are widely used in biological research to predict outcomes and inform experimental design, including in areas like drug safety assessment, the application of these techniques directly to the de novo design of SiR dye chemistry is an emerging area.

Q & A

Basic Research Questions

Q. How to design robust experimental protocols for SiR dye 3 in live-cell imaging?

- Methodological Guidance :

- Begin with pilot studies to optimize dye concentration, incubation time, and wash steps to minimize background noise. Use control experiments (e.g., unstained cells, knockout models) to validate specificity .

- Document all procedural variables (e.g., pH, temperature, light exposure) to ensure reproducibility, as per guidelines for transparent reporting in chemical research .

- Reference systematic reviews (e.g., PRISMA guidelines) to align with best practices in fluorescent dye applications .

Q. What statistical methods are appropriate for analyzing this compound fluorescence intensity data?

- Methodological Guidance :

- Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data or small sample sizes. For time-series data, apply repeated-measures ANOVA .

- Normalize fluorescence signals against control conditions and report effect sizes with confidence intervals to enhance interpretability .

Q. How to validate the specificity of this compound in complex biological systems?

- Methodological Guidance :

- Perform competitive binding assays with known inhibitors or structurally similar dyes. Use orthogonal techniques (e.g., immunofluorescence, CRISPR-edited cell lines) to confirm target engagement .

- Include negative controls (e.g., non-target tissues) and validate results across multiple replicates to address biological variability .

Q. What ethical considerations apply to data collection and storage in this compound studies?

- Methodological Guidance :

- Obtain institutional ethics approval for human/animal studies, detailing data anonymization protocols and encryption methods for sensitive datasets .

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for archiving raw imaging data and metadata .

II. Advanced Research Questions

Q. How to resolve contradictions in this compound performance across different experimental models?

- Methodological Guidance :

- Conduct meta-analyses of published datasets to identify confounding variables (e.g., cell type, fixation methods). Use factorial experimental designs to isolate factors affecting dye stability .

- Apply machine learning algorithms to detect patterns in discordant data, ensuring transparency in model selection criteria .

Q. What strategies mitigate photobleaching artifacts in long-term this compound imaging?

- Methodological Guidance :

- Optimize imaging parameters (e.g., lower laser power, shorter exposure times) and use anti-fade reagents. Validate photostability via time-lapse controls and quantitative bleaching curves .

- Compare results with alternative dyes (e.g., Alexa Fluor 647) to benchmark performance under identical conditions .

Q. How to integrate this compound with super-resolution microscopy techniques?

- Methodological Guidance :

- Validate compatibility with STORM/PALM by testing dye blinking kinetics and signal-to-noise ratios. Use calibration samples (e.g., DNA origami structures) to standardize resolution metrics .

- Publish raw datasets and computational workflows to facilitate cross-lab reproducibility .

Q. What computational tools are effective for quantifying this compound colocalization with organelle markers?

- Methodological Guidance :

- Use open-source software (e.g., ImageJ/Fiji with Coloc2 plugin) to calculate Pearson’s correlation coefficients or Manders’ overlap coefficients. Apply thresholding algorithms to exclude background noise .

- Validate colocalization claims via spatial statistics (e.g., Ripley’s K-function) and 3D reconstructions .

Q. How to address batch-to-batch variability in this compound synthesis for large-scale studies?

- Methodological Guidance :

- Implement QC/QA protocols (e.g., HPLC purity checks, mass spectrometry) for each batch. Share batch-specific data in supplementary materials to enable meta-analyses .

- Collaborate with synthetic chemists to standardize reaction conditions and characterize impurities .

III. Methodological Frameworks

- Data Validation : Cross-validate findings using orthogonal assays (e.g., electron microscopy, Western blot) to confirm dye specificity and minimize false positives .

- Literature Synthesis : Systematically map gaps in this compound applications using tools like VOSviewer to visualize citation networks and emerging research trends .

- Ethical Reporting : Disclose conflicts of interest (e.g., dye suppliers) and adhere to COPE guidelines for data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.